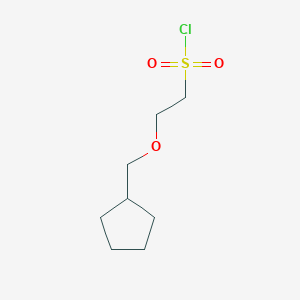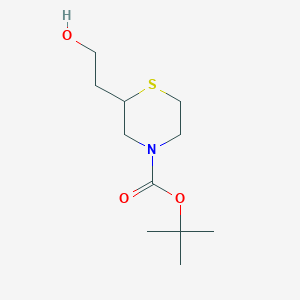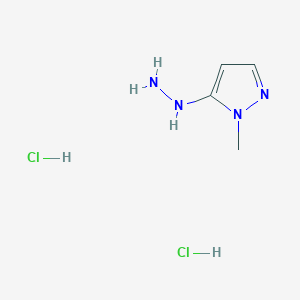![molecular formula C14H23NO4 B2556730 7-[(2-Methylpropan-2-yl)oxycarbonyl]-7-azaspiro[3.5]nonane-9-carboxylic acid CAS No. 2172559-67-8](/img/structure/B2556730.png)
7-[(2-Methylpropan-2-yl)oxycarbonyl]-7-azaspiro[3.5]nonane-9-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[(2-Methylpropan-2-yl)oxycarbonyl]-7-azaspiro[3.5]nonane-9-carboxylic acid, also known as MANCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, materials science, and agriculture.
Applications De Recherche Scientifique
Pharmacological Properties and Therapeutic Efficacy
Research has delved into the pharmacological properties and therapeutic efficacy of structurally related compounds, such as azelaic acid. Azelaic acid, a naturally occurring saturated dicarboxylic acid, has demonstrated effectiveness in treating acne and hyperpigmentary skin disorders through topical application. This compound showcases antiproliferative and cytotoxic effects on human malignant melanocytes, hinting at its potential to arrest the progression of cutaneous malignant melanoma. Its efficacy is comparable to other topical and oral acne treatments, and it has shown to be at least as effective as hydroquinone for melasma treatment, with mild and transient local cutaneous irritation as the primary adverse effect (Fitton & Goa, 1991).
Environmental Degradation of Chemicals
The environmental degradation of polyfluoroalkyl chemicals, which can serve as precursors to perfluoroalkyl acids (PFAAs), has been extensively reviewed. This research is crucial for understanding the biodegradability and environmental fate of such precursors, potentially leading to the discovery of novel degradation intermediates and products. The review emphasizes the need for laboratory investigations to bridge knowledge gaps and suggests directions for future biodegradation studies and environmental monitoring (Liu & Avendaño, 2013).
Molecular Distributions and Sources in Atmospheric Aerosols
A comprehensive review of water-soluble dicarboxylic acids and related compounds in atmospheric aerosols has updated our understanding of their molecular distributions, geographical variability, sources, and formation pathways. This research underscores the importance of oxalic acid as the most abundant diacid, formed via atmospheric oxidation, and highlights its significance in the long-range atmospheric transport of pollutants (Kawamura & Bikkina, 2016).
Bioaccumulative Potential of PFCAs
The bioaccumulative potential of perfluorinated acids, including PFCAs and PFASs, has been critically reviewed, comparing them to regulatory criteria and persistent lipophilic compounds. This review elucidates the complexity of assessing the bioaccumulation potential of PFCAs and underscores the necessity for further research to fully characterize their environmental and health impacts (Conder et al., 2008).
Propriétés
IUPAC Name |
7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azaspiro[3.5]nonane-9-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-8-7-14(5-4-6-14)10(9-15)11(16)17/h10H,4-9H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMCTYIYZALHGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC2)C(C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2556647.png)

![N-[4-(1-adamantyl)phenyl]-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2556650.png)

![2-[(2,2-Difluoroethyl)(methyl)amino]acetonitrile](/img/structure/B2556652.png)

![8-Bromoimidazo[1,2-a]pyridin-2-amine HCl](/img/structure/B2556654.png)






